

# JYL 1511 efficacy compared to standard-of-care pain treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JYL 1511 |           |
| Cat. No.:            | B1673193 | Get Quote |

## No Publicly Available Data on JYL 1511 for Pain Treatment

A thorough review of publicly available scientific literature and clinical trial data reveals no information on a compound designated "**JYL 1511**" for the treatment of pain. Searches for "**JYL 1511**" consistently yield results for "NUV-1511," an investigational drug-drug conjugate (DDC) being developed by Nuvation Bio for the treatment of advanced solid tumors.[1][2][3]

NUV-1511 is currently in Phase 1/2 clinical trials to evaluate its safety and efficacy in patients with various cancers, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[4][5][6] The mechanism of NUV-1511, as described in company press releases and clinical trial information, is to selectively deliver a potent anti-cancer agent to tumor cells.[1][3]

There is no indication from the available data that NUV-1511 is being investigated as an analgesic or for any pain-related conditions. The ongoing clinical studies are focused on its application in oncology.[4][5][6]

Consequently, a comparison of the efficacy of "**JYL 1511**" with standard-of-care pain treatments is not possible. The foundational data required for such a comparison, including preclinical and clinical studies on its analgesic properties and mechanism of action in pain pathways, are absent from the public domain. Researchers and drug development



professionals seeking information on novel pain therapeutics will need to consult resources pertaining to compounds specifically developed for that indication.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. targetedonc.com [targetedonc.com]
- 2. Nuvation Bio Inc. Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [JYL 1511 efficacy compared to standard-of-care pain treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673193#jyl-1511-efficacy-compared-to-standard-of-care-pain-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com